molecular formula C20H17N3O4 B6416053 6-Amino-3-(4-Cbz-aminopheny)picolinic acid, 95% CAS No. 1261972-25-1

6-Amino-3-(4-Cbz-aminopheny)picolinic acid, 95%

Cat. No. B6416053
CAS RN: 1261972-25-1
M. Wt: 363.4 g/mol
InChI Key: XARHSHGFNAENIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(4-Cbz-aminopheny)picolinic acid (6-APA) is a compound used in organic synthesis and as an intermediate in the production of various pharmaceuticals. It is a white, crystalline solid with a melting point of 182-184°C and is soluble in water and organic solvents. 6-APA has been used in the synthesis of many drugs, including antibiotics, antivirals, and anti-inflammatory agents. It is also used in the production of dyes, pigments, and other organic compounds.

Mechanism of Action

6-Amino-3-(4-Cbz-aminopheny)picolinic acid, 95% is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs. It is thought to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. It is also thought to inhibit the activity of glucuronosyltransferase, which is responsible for the metabolism of some drugs.
Biochemical and Physiological Effects
6-Amino-3-(4-Cbz-aminopheny)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to inhibit the activity of glucuronosyltransferase. It has also been shown to interact with neurotransmitters and hormones, as well as to affect the structure and function of proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-(4-Cbz-aminopheny)picolinic acid, 95% in laboratory experiments include its availability, its low cost, and its stability in aqueous solutions. The main limitation of using 6-Amino-3-(4-Cbz-aminopheny)picolinic acid, 95% in laboratory experiments is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

For the use of 6-Amino-3-(4-Cbz-aminopheny)picolinic acid, 95% in research include its use in the synthesis of new drugs and the study of the mechanism of action of drugs. It could also be used in the study of the structure and function of proteins and nucleic acids. Additionally, it could be used in the development of new dyes and pigments, as well as in the synthesis of compounds that interact with neurotransmitters and hormones. Finally, it could be used to study the metabolism of drugs and to develop new drugs that are more effective and have fewer side effects.

Synthesis Methods

6-Amino-3-(4-Cbz-aminopheny)picolinic acid, 95% is synthesized by the reaction of 4-chlorobenzoyl chloride with 2-amino-4-methylpyridine in the presence of a base. The reaction is carried out in an aqueous solution of sodium carbonate or potassium carbonate at a temperature of 70-80°C. The reaction produces an intermediate that is then hydrolyzed to form 6-Amino-3-(4-Cbz-aminopheny)picolinic acid, 95%.

Scientific Research Applications

6-Amino-3-(4-Cbz-aminopheny)picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the production of dyes and pigments, and the study of the mechanism of action of drugs. It has been used in the synthesis of antibiotics, antivirals, and anti-inflammatory agents. It has also been used in the synthesis of compounds that interact with neurotransmitters and hormones, as well as in the synthesis of compounds that can be used to study the structure and function of proteins and nucleic acids.

properties

IUPAC Name

6-amino-3-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c21-17-11-10-16(18(23-17)19(24)25)14-6-8-15(9-7-14)22-20(26)27-12-13-4-2-1-3-5-13/h1-11H,12H2,(H2,21,23)(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARHSHGFNAENIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(4-Cbz-aminopheny)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.